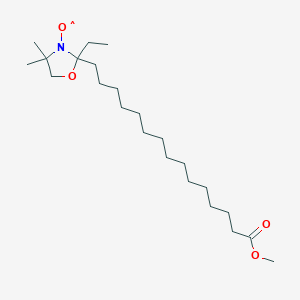

16-Doxyl-stearic acid methyl ester

Description

Significance of Nitroxide Spin Probes in Biophysical Investigations

Nitroxide spin probes, such as 16-Doxyl-stearic acid methyl ester, are indispensable tools in biophysical research, particularly for studying the structure and dynamics of biological systems. iupac.orgbohrium.combridge12.com The paramagnetic nitroxide group's EPR spectrum is highly sensitive to its local environment, including polarity and the motional freedom of the probe. bohrium.combridge12.com This sensitivity allows researchers to glean information about the fluidity, order, and phase behavior of lipid membranes, as well as the interactions between lipids and proteins. iupac.orgchemimpex.com

The versatility of nitroxide spin labels stems from their ability to be chemically attached to various molecules of interest, including lipids and proteins, without significantly perturbing the system's natural state. iupac.orgfu-berlin.de This site-directed spin labeling (SDSL) technique has revolutionized the study of protein conformational changes and the biophysical properties of lipid bilayers. bohrium.comfu-berlin.de

Role of the 16-Doxyl Position in Probing Deep Hydrophobic Environments

The specific placement of the doxyl group at the 16th carbon position of the stearic acid chain is critical for its function as a probe of deep hydrophobic environments. nih.govmdpi.com When incorporated into a lipid bilayer, the stearic acid chain orients itself parallel to the lipid acyl chains, with the carboxyl group (or in this case, the methyl ester) anchored near the polar headgroup region at the membrane surface. Consequently, the 16-doxyl moiety resides deep within the hydrophobic core of the membrane. nih.govmdpi.com

This strategic positioning allows researchers to investigate the dynamic properties, such as fluidity and order, specifically within the central region of the lipid bilayer. nih.govmdpi.com Studies have utilized 16-doxyl stearic acid to monitor changes in membrane fluidity in the inner acyl regions of the lipid bilayer. nih.gov For example, a decrease in the rotational correlation time (τc), a parameter derived from the EPR spectrum, indicates an increase in bilayer fluidity in this deep hydrophobic core. nih.gov

Overview of Electron Paramagnetic Resonance (EPR) Applications in Lipid and Membrane Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique that detects the absorption of microwave radiation by unpaired electrons in a magnetic field. libretexts.orgfarmaceut.org In the context of lipid and membrane studies, EPR, in conjunction with nitroxide spin probes like 16-Doxyl-stearic acid methyl ester, provides a wealth of information. iupac.orgresearchgate.net

The shape and characteristics of the EPR spectrum of a spin probe are dictated by its rotational motion and the polarity of its surroundings. mdpi.com In a fluid, non-viscous environment, the probe tumbles rapidly, resulting in a sharp, well-resolved three-line spectrum. libretexts.org Conversely, in a more ordered and viscous environment like a lipid bilayer, the motion of the probe is restricted, leading to a broader, more complex spectrum. By analyzing these spectral lineshapes, researchers can quantify parameters such as membrane fluidity and the order parameter, which describes the orientational freedom of the lipid chains. libretexts.org

EPR has been instrumental in characterizing various aspects of membrane biology, including:

Membrane Fluidity: Assessing the mobility of lipid molecules within the bilayer. chemimpex.comnih.govlibretexts.org

Lipid-Protein Interactions: Investigating the influence of membrane proteins on the surrounding lipid environment. iupac.org

Phase Transitions: Detecting changes in the physical state of the membrane, such as the transition from a gel to a liquid-crystalline phase.

Oxygen Transport: Measuring the local concentration and diffusion of oxygen within the membrane, which can be indicative of membrane fluidity. mdpi.com

Below are interactive data tables summarizing key research findings utilizing doxyl-stearic acid probes.

| Study Focus | Spin Probe(s) Used | Key Findings | Reference |

|---|---|---|---|

| Membrane Fluidity Alterations | 5-doxyl stearic acid (5-DSA), 16-doxyl stearic acid (16-DSA) | Sodium caprylate increased disorder in both polar and inner hydrophobic regions of the bilayer. L-menthol (B7771125) fluidized only the inner acyl regions. | nih.gov |

| Stearic Acid Binding to Bovine Serum Albumin (BSA) | 5-, 7-, 12-, and 16-doxyl stearic acids (DSA) and their methyl esters (DMS) | Labels at the 16-C position of both DSA and DMS exhibited significantly increased motion, suggesting the end of a binding channel in the protein. | cornell.edu |

| Effect of Escin on Red Blood Cell Membranes | 5-doxyl-stearic acid, 12-doxyl-stearic acid, 16-doxyl-stearic acid | High concentrations of escin increased membrane fluidity in the subsurface and deeper regions of the outer monolayer. | mdpi.com |

| EPR Parameter | Information Obtained | Typical Application with 16-Doxyl Probes |

|---|---|---|

| Rotational Correlation Time (τc) | Describes the speed of rotational motion of the spin probe. | A decrease in τc for 16-DSA indicates an increase in fluidity deep within the membrane. nih.gov |

| Order Parameter (S) | Quantifies the degree of orientational ordering of the spin probe's long axis relative to the membrane normal. | Used with probes like 5-DSA to measure order closer to the headgroup region. |

| Hyperfine Splitting (A) | Sensitive to the polarity of the spin probe's environment. | Changes in the hyperfine splitting of 16-doxyl probes can indicate changes in the local polarity of the membrane core. |

Properties

InChI |

InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQIOHOXFFTSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369127 | |

| Record name | 16-Doxyl-stearic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-53-8 | |

| Record name | 16-Doxyl-stearic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthesis and Derivatization for Research Applications

Established Synthetic Routes and Methodological Considerations

The synthesis of 16-Doxyl-stearic acid methyl ester generally follows a multi-step process that begins with the corresponding keto-stearic acid methyl ester. A common and established route involves the following key transformations:

Preparation of the Ketone Precursor: The synthesis typically starts with the preparation of methyl 16-oxostearate. This can be achieved through various organic synthesis methods, often involving the oxidation of a corresponding hydroxy fatty acid or the isomerization of an unsaturated fatty acid ester. For instance, processes have been developed for the isomerization of substituted alkenes, such as ricinoleic acid methyl ester, to yield keto-stearate methyl esters. google.com

Formation of the Oxazolidine (B1195125) Ring: The core of the doxyl moiety is the oxazolidine ring. This is formed by the condensation reaction of the keto group of methyl 16-oxostearate with 2-amino-2-methyl-1-propanol. This reaction forms the heterocyclic oxazolidine structure at the 16th position of the stearic acid chain.

Oxidation to the Nitroxide Radical: The final step to generate the paramagnetic center is the oxidation of the secondary amine within the oxazolidine ring to a nitroxide radical. This is typically achieved using a mild oxidizing agent, such as hydrogen peroxide in the presence of a catalyst or other organic peroxy acids. The resulting stable free radical is what makes the molecule detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.

Methodological Considerations: Throughout the synthesis, careful control of reaction conditions is crucial to maximize yield and purity. Purification of the final product is essential for its use in sensitive biophysical studies. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are commonly employed to separate the desired product from starting materials and byproducts.

Spectroscopic and Chromatographic Characterization for Research Purity

To ensure the reliability of data obtained using 16-Doxyl-stearic acid methyl ester, its purity must be rigorously assessed. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of doxyl stearic acid methyl esters. The methyl esters of isomeric doxyl stearic acids can be resolved by gas-liquid chromatography (GLC) on packed columns, such as those with 1% SE-30 packing. caymanchem.com The mass spectra of these isomers are often very similar in the high mass region, but they can be distinguished by unique fragment ions that retain the doxyl group. caymanchem.com High-performance liquid chromatography (HPLC) is another valuable technique for purification and analysis, often utilizing reversed-phase columns. researchgate.net

Spectroscopic Methods:

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a spin label, the most critical spectroscopic characterization is provided by EPR. The EPR spectrum of 16-Doxyl-stearic acid methyl ester in a non-viscous solvent at room temperature exhibits a characteristic three-line spectrum, which arises from the interaction of the unpaired electron with the nitrogen nucleus of the nitroxide group. The shape and splitting of these lines are highly sensitive to the rotational motion and polarity of the local environment.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum would show strong absorption bands corresponding to the C-H stretching of the alkyl chain, the C=O stretching of the ester group (typically around 1740 cm⁻¹), and the C-O stretching of the ester and the oxazolidine ring. spectra-analysis.com

Comparative Analysis with Other Doxyl Stearate (B1226849) Spin Labels (e.g., 5-Doxyl-Stearic Acid, 12-Doxyl-Stearic Acid)

The position of the doxyl group along the stearic acid chain significantly influences the information that can be obtained from EPR studies. A comparative analysis of 16-Doxyl-stearic acid methyl ester with its isomers, such as 5-Doxyl-stearic acid (5-DS) and 12-Doxyl-stearic acid (12-DS), highlights their distinct applications in membrane research.

The doxyl group in 5-Doxyl-stearic acid is located near the polar head group of the fatty acid. When incorporated into a lipid bilayer, this probe reports on the dynamics and polarity of the membrane region closer to the aqueous interface. Its motion is typically more restricted compared to probes with the doxyl group deeper in the membrane core. researchgate.net

12-Doxyl-stearic acid positions the spin label in the middle of the acyl chain. This provides information about the environment in the central region of the lipid bilayer. buffalo.edu

In contrast, 16-Doxyl-stearic acid methyl ester has the doxyl group located near the terminal methyl end of the fatty acid chain. This positions the nitroxide radical in the most fluid and hydrophobic core of the lipid bilayer. researchgate.net Consequently, the EPR spectra of 16-DS typically show narrower lines, indicating a higher degree of motional freedom compared to 5-DS and 12-DS when embedded in the same membrane. researchgate.net This makes 16-DS particularly sensitive to changes in the fluidity of the deep hydrophobic core of membranes.

The choice of which doxyl stearate to use depends on the specific research question. To study the effects of a drug on the membrane surface, 5-DS would be the probe of choice. To investigate the properties of the membrane's hydrophobic core, 16-DS would be more appropriate.

| Feature | 5-Doxyl-Stearic Acid | 12-Doxyl-Stearic Acid | 16-Doxyl-Stearic Acid Methyl Ester |

| Doxyl Group Position | C-5 | C-12 | C-16 |

| Membrane Region Probed | Near the polar head group region | Mid-region of the acyl chains | Deep hydrophobic core |

| Typical Motional Freedom in a Bilayer | More restricted | Intermediate | Less restricted |

| EPR Spectral Linewidth in a Bilayer | Broader | Intermediate | Narrower |

| Primary Application | Studying dynamics at the membrane-water interface | Investigating the properties of the central part of the bilayer | Probing the fluidity of the deep hydrophobic core |

Iii. Electron Paramagnetic Resonance Epr Spectroscopy Methodologies

Fundamental Principles of Spin Labeling with 16-Doxyl-Stearic Acid Methyl Ester

Spin labeling with 16-Doxyl-stearic acid methyl ester is a technique that involves the introduction of this paramagnetic molecule into a system of interest, typically a biological membrane or protein. nih.gov The "spin" in spin label refers to the unpaired electron in the nitroxide group of the doxyl moiety. bridge12.com This unpaired electron possesses a magnetic moment, making it EPR active. The 16-Doxyl-stearic acid methyl ester, with its long hydrocarbon chain, readily incorporates into lipid bilayers, positioning the doxyl group at a specific depth within the membrane. sigmaaldrich.comsigmaaldrich.com

The fundamental principle lies in the sensitivity of the EPR spectrum of the nitroxide radical to its local environment. bridge12.commdpi.com The motion of the spin label, its polarity, and its proximity to other paramagnetic species all influence the shape and characteristics of the EPR signal. bridge12.com By analyzing these spectral changes, researchers can deduce information about the fluidity, order, and phase of the membrane. sigmaaldrich.comscientificservices.eu For instance, in a fluid membrane, the spin label tumbles rapidly, resulting in a sharp three-line EPR spectrum. Conversely, in a more rigid or ordered environment, the motion is restricted, leading to a broader and more complex spectrum. nih.gov

Experimental Setup and Instrumentation for Continuous Wave (CW) EPR

Continuous Wave (CW) EPR is a widely used technique for studying spin-labeled systems. The experimental setup for CW-EPR typically consists of a microwave source, a resonant cavity where the sample is placed, a magnet to generate a strong magnetic field, and a detector to measure the microwave absorption.

X-Band EPR Spectroscopy Techniques

X-band EPR, which operates at a microwave frequency of approximately 9.5 GHz, is the most common frequency for CW-EPR studies involving nitroxide spin labels like 16-Doxyl-stearic acid methyl ester. scientificservices.eunih.gov The choice of X-band is a compromise between sensitivity and sample size limitations. The EPR spectrum of 16-Doxyl-stearic acid methyl ester at X-band is characterized by three hyperfine lines due to the interaction of the unpaired electron with the nitrogen nucleus of the nitroxide group. nih.gov The shape and splitting of these lines provide detailed information about the rotational mobility of the spin label. nih.govnih.gov For example, in studies of membrane proteins, the binding of a peptide to a membrane can be observed by the change in the mobility of the spin label, which is reflected in the EPR spectrum. nih.gov

Variable Temperature EPR Investigations

Studying the EPR spectrum of 16-Doxyl-stearic acid methyl ester at different temperatures provides valuable insights into the dynamic properties of membranes. acs.org As the temperature changes, the fluidity of the lipid bilayer is altered, which directly affects the rotational motion of the incorporated spin label. By analyzing the temperature-dependent changes in the EPR spectra, researchers can determine phase transition temperatures of membranes. scientificservices.eu For example, the transition from a gel phase to a liquid-crystalline phase is accompanied by a significant increase in membrane fluidity, which is readily detected by a narrowing of the EPR spectral lines. scientificservices.eu These investigations are crucial for understanding how temperature affects the function of biological membranes and associated proteins. acs.org

Advanced EPR Techniques Utilizing Doxyl Probes

Beyond conventional CW-EPR, advanced pulsed EPR techniques offer enhanced capabilities for studying molecular structure and dynamics.

Pulse EPR Techniques (e.g., PELDOR Spectroscopy, DEER Experiments)

Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), is a powerful pulse EPR technique for measuring distances between two paramagnetic centers in the range of 1.5 to 8 nanometers. researchgate.net In a typical PELDOR experiment involving 16-Doxyl-stearic acid, two of these spin labels are introduced into the system of interest. The experiment measures the magnetic dipolar interaction between the two unpaired electrons, which is inversely proportional to the cube of the distance between them. nih.gov This technique has been instrumental in determining the structure and conformational changes of proteins and other macromolecules. researchgate.net The transversal relaxation of nitroxides is a key parameter in PELDOR spectroscopy. sigmaaldrich.com

Quantitative Spectral Analysis for Biophysical Parameters

Quantitative analysis of the EPR spectra of 16-doxyl-stearic acid methyl ester allows for the extraction of key biophysical parameters that describe the molecular dynamics at the location of the spin label. The lineshape, splitting, and width of the spectral lines are highly sensitive to the motion of the nitroxide radical. bruker.combruker.com

The rotational correlation time (τ) is a measure of the rate of rotational motion of the spin label, providing insight into the fluidity or viscosity of its microenvironment. conicet.gov.ar For a molecule undergoing Brownian diffusion, τ represents the average time it takes to rotate by one radian. nih.gov In the context of 16-doxyl-stearic acid methyl ester embedded in a system like a lipid membrane, a shorter τ value signifies faster motion and a more fluid environment, while a longer τ indicates restricted motion.

For relatively fast isotropic motion, the rotational correlation time can be calculated from the continuous-wave EPR spectrum using the following equation figshare.com:

τ = 6.51 x 10⁻¹⁰ * W₀ * [(h₀/h₋₁)¹/² - 1]

Here, W₀ is the peak-to-peak width of the central (mI = 0) line in Gauss (G), while h₀ and h₋₁ are the heights of the central and high-field (mI = -1) lines, respectively. figshare.com This analysis is particularly useful for assessing changes in membrane fluidity. sigmaaldrich.com

| Parameter | Description | Role in Calculation |

| τ | Rotational Correlation Time | The primary biophysical parameter being determined, indicating motional speed. |

| W₀ | Mid-field Line Width | The width of the central spectral line, which broadens with slower motion. |

| h₀ | Mid-field Line Height | The amplitude of the central spectral line. |

| h₋₁ | High-field Line Height | The amplitude of the high-field spectral line, which is sensitive to motional anisotropy. |

This interactive table summarizes the parameters used for calculating the rotational correlation time.

The interaction between the unpaired electron of the nitroxide radical and the magnetic moment of the ¹⁴N nucleus leads to hyperfine splitting, which divides the EPR spectrum into three main lines. libretexts.org The magnitude of this splitting is described by the hyperfine splitting constant, A, which has both isotropic and anisotropic components.

Isotropic Hyperfine Splitting Constant (A_iso): This value is determined by the electron spin density at the nucleus and is sensitive to the polarity of the spin label's environment. In an isotropic, freely tumbling environment, the spectrum consists of three sharp lines of equal spacing, and the distance between them gives A_iso.

Anisotropic Hyperfine Splitting Constants (A_‖ and A_⊥): In an ordered or slowly moving environment, such as a lipid bilayer, the motion of the 16-doxyl-stearic acid methyl ester is anisotropic. The EPR spectrum becomes more complex, and its features depend on the orientation of the spin label relative to the external magnetic field. The hyperfine splitting is described by two principal components: A_‖ (also denoted as T_‖) when the magnetic field is parallel to the p_z orbital of the nitroxide, and A_⊥ (or T_⊥) when it is perpendicular. figshare.comresearchgate.net

These anisotropic constants are crucial for calculating the order parameter (S), which quantifies the degree of orientational restriction of the spin label's long molecular axis relative to a director axis (e.g., the normal to the membrane surface). The order parameter is calculated by the equation figshare.com:

S = 1.732 * (A_‖ - A_⊥ - C) / (A_‖ + 2A_⊥ + 2C)

where C is a correction factor given by C = 1.4 - 0.053 (A_‖ - A_⊥). figshare.com A value of S=1 indicates perfect alignment with the director, while S=0 signifies isotropic, random motion.

| Parameter | Description | Significance |

| A_iso | Isotropic Hyperfine Splitting Constant | Measures the polarity of the spin label's microenvironment. |

| A‖ (T_‖) | Parallel Component of Anisotropic Hyperfine Splitting | Reflects the splitting when the magnetic field is aligned with the nitroxide's z-axis. Used to determine the order parameter. figshare.com |

| A_⊥ (T_⊥) | Perpendicular Component of Anisotropic Hyperfine Splitting | Reflects the splitting when the magnetic field is perpendicular to the nitroxide's z-axis. Used to determine the order parameter. figshare.comresearchgate.net |

| S | Order Parameter | Quantifies the degree of motional restriction and alignment of the spin label within its environment. |

This interactive table outlines the key hyperfine splitting constants and the order parameter derived from them.

To extract detailed information from complex EPR spectra, particularly those from systems with intermediate to slow motion, spectral simulation is an indispensable tool. mdpi.com Computer programs like EasySpin or NLSL (Non-Linear Least-Squares) are used to generate theoretical spectra based on a specific motional model and a set of magnetic parameters (g-tensor and A-tensor values, rotational correlation times). researchgate.netmdpi.com

By iteratively adjusting these parameters, the simulated spectrum is fitted to the experimental spectrum. researchgate.net A successful fit yields quantitative values for the parameters that describe the system's dynamics and local structure. For 16-doxyl-stearic acid methyl ester, this process can reveal:

Detailed Motional Models: Distinguishing between different types of motion, such as isotropic, axially symmetric anisotropic rotation, or more complex motions.

Orientational Information: Determining the orientation and distribution of the spin probe within its environment, such as its tilt and wobble within a membrane. unimib.it

Heterogeneous Environments: Deconvolving complex spectra that arise from the spin label existing in multiple environments simultaneously, each with distinct mobility. For example, a study of 16-doxyl stearic acid in serum was able to simulate and identify spectral components corresponding to the probe bound to different sites on albumin, associated with lipids, and in micellar aggregates. researchgate.net

The simulation of the EPR spectrum of 16-doxyl-stearic acid methyl ester allows for a comprehensive understanding of its local order, dynamics, and orientation, providing a detailed picture of the molecular environment it probes. unimib.it

Iv. Applications in Biological Membrane and Lipid Bilayer Studies

Assessment of Membrane Fluidity and Lipid Dynamics

The rotational motion of the 16-doxyl spin label is directly related to the local viscosity, often termed microviscosity, of its environment. A more fluid, less viscous environment allows the probe to tumble rapidly, resulting in a sharp, well-defined three-line ESR spectrum. Conversely, in a more rigid, viscous environment, the probe's motion is restricted, leading to a broad and poorly resolved spectrum.

Studies comparing spin labels at different depths of the bilayer, such as 5-doxyl stearic acid (which probes near the polar headgroups) and 16-doxyl stearic acid (which probes the core), consistently reveal a fluidity gradient. researchgate.net The membrane interior, where 16-doxyl-stearic acid methyl ester resides, is significantly more fluid than the region near the surface. researchgate.net

Research on dimyristoyl-L-α-phosphatidylcholine (DMPC) liposomes provides quantitative data on this property. By analyzing the ESR spectra of the analogous 16-doxyl stearic acid (16-DSA), specific microviscosity values were determined, as shown in the table below. uliege.be These values highlight the dramatic change in the fluidity of the membrane core during phase transitions.

| Membrane System | Membrane State | Probe Position | Measured Microviscosity (cP) |

| DMPC Unilamellar Liposomes | Fluid (33°C) | Acyl Chain Core (16-DSA) | 42.29 |

| DMPC Unilamellar Liposomes | Gel (10°C) | Acyl Chain Core (16-DSA) | 243.37 |

This interactive table summarizes the microviscosity of DMPC liposomes as determined by ESR spectroscopy using a stearic acid spin probe positioned in the membrane core. Data sourced from a study on propofol's effect on membrane fluidity. uliege.be

Lipid bilayers can exist in different physical states, primarily the ordered gel phase (Lβ) and the disordered liquid-crystalline phase (Lα). The transition between these phases is a fundamental property of membranes. The ESR spectrum of 16-doxyl-stearic acid methyl ester provides a clear signature of this transition.

As demonstrated in DMPC liposomes, moving from the gel phase to the fluid phase results in a more than five-fold decrease in the microviscosity of the membrane core. uliege.be This change is readily detected by the spin probe. Below the transition temperature (23.9°C for DMPC), the ESR spectrum for a probe like 16-DSA is broad, indicative of highly restricted motion. Above this temperature, the spectrum sharpens dramatically, reflecting the increased mobility of the lipid acyl chains and the rapid, nearly isotropic motion of the spin label in the now-fluid core. uliege.benih.gov This sensitivity allows for the precise determination of phase transition temperatures and the study of how various factors (e.g., cholesterol, proteins, drugs) influence this transition.

Modern cell membrane models describe the bilayer not as a uniform sea of lipids, but as a mosaic of different domains, such as lipid rafts. nih.gov These domains are micro-heterogeneities enriched in specific lipids like cholesterol and sphingolipids, and they exist in a more ordered state (liquid-ordered, Lo) compared to the surrounding bulk membrane (liquid-disordered, Ld).

16-Doxyl-stearic acid methyl ester is an effective tool for studying these domains. caymanchem.com When the probe partitions between Lo and Ld domains, the resulting ESR spectrum is a superposition of two components: a broad component from the probes in the motionally restricted, ordered rafts, and a sharp component from the probes in the highly fluid, disordered regions. This allows for the characterization of domain properties and the quantification of how much of the membrane exists in each phase. The probe's location deep in the bilayer makes it sensitive to the acyl chain packing, which is a key difference between raft and non-raft domains.

Investigation of Membrane Structure Perturbations by Exogenous Agents

The introduction of external molecules, from small therapeutic drugs to large proteins, can significantly alter the structure and dynamics of a cell membrane. 16-Doxyl-stearic acid methyl ester is used to monitor these perturbations in the membrane's hydrophobic core.

Many small, lipophilic molecules exert their biological effects by partitioning into the lipid bilayer and altering its physical properties. ESR studies using 16-doxyl probes can quantify these effects. For example, studies on the effects of chemical permeation enhancers, which are used to improve drug delivery across skin, have utilized these probes.

A study on model buccal membranes demonstrated that exposure to sodium caprylate and l-menthol (B7771125) caused a significant fluidization of the inner acyl regions of the lipid bilayer, as reported by 16-doxyl stearic acid. nih.gov The ESR spectra in the presence of these enhancers became narrower and more defined, indicating a less rigid membrane core, which facilitates the transport of other molecules across the barrier. nih.gov Similarly, the general anesthetic propofol (B549288) has been shown to increase membrane fluidity at high concentrations, an effect measurable with 16-doxyl stearic acid. uliege.be

| Exogenous Agent(s) | Membrane System | Probe | Observed Effect on Membrane Core |

| Sodium Caprylate & l-Menthol | Buccal Prototype Liposomes | 16-DSA | Significant fluidization (increased motion) |

| Propofol (high concentration) | DMPC Liposomes & Erythrocyte Membranes | 16-DSA | Fluidization (increased motion) |

This interactive table presents findings on how small molecules affect the fluidity of the membrane core, as measured by doxyl stearic acid probes. uliege.benih.gov

The interaction of proteins and peptides with membranes is fundamental to countless cellular processes, including signaling, transport, and viral fusion. When a protein inserts into or associates with a lipid bilayer, it can perturb the surrounding lipids. 16-Doxyl-stearic acid methyl ester can report on these lipid-protein interactions from the perspective of the bilayer's core.

Electron Transfer Processes within Phospholipid Membranes

The study of electron transfer (ET) across and within biological membranes is fundamental to understanding numerous cellular processes, including respiration and photosynthesis. 16-Doxyl-stearic acid methyl ester, in conjunction with its analogues like 16-doxyl stearic acid (16-DSA), has been instrumental in elucidating the kinetics and mechanisms of electron transfer through the lipid bilayer.

In a notable study, the kinetics of photo-induced electron transfer from the nitroxide moiety of 16-DSA embedded in a 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) unilamellar liposome (B1194612) to a ruthenium-based electron acceptor in the aqueous solution were quantified. nih.govacs.org The researchers were able to differentiate between the electron transfer rates of spin probes located in the outer and inner leaflets of the bilayer. nih.govacs.org

The electron transfer was monitored using steady-state and time-resolved ESR, as well as optical spectroscopy. nih.gov The process involves the photo-oxidation of the paramagnetic nitroxide radical (>N–O•) to a diamagnetic oxoammonium cation. nih.govacs.org By measuring the electron transfer rates at various temperatures, a low activation barrier of approximately 40 kJ/mol was determined, which is supportive of an electron tunneling mechanism. nih.govacs.org

The rate constants for electron transfer from 16-DSA in the outer and inner leaflets of DMPC liposomes were determined at different temperatures, showcasing the influence of the membrane's physical state (gel vs. liquid crystalline) on the process.

Table 1: Electron Transfer Rate Constants for 16-DSA in DMPC Liposomes

| Temperature (°C) | Membrane Phase | Rate Constant (kouter) (x 105 M-1s-1) | Rate Constant (kinner) (x 103 M-1s-1) |

|---|---|---|---|

| 25 | Liquid Crystalline | 1.6 | 6.8 |

| 35 | Liquid Crystalline | 3.8 | 33.0 |

Data sourced from Fattal, E. et al. (2020). acs.org

These findings highlight that while the doxyl group of 16-DSA resides deep within the hydrophobic core, it can still participate in electron transfer reactions with species in the aqueous phase, albeit at a slower rate compared to probes positioned closer to the membrane surface, such as 5-doxyl stearic acid (5-DSA). acs.org The rate for 16-DSA was found to be roughly half that of 5-DSA, suggesting its deeper location within the membrane. acs.org

Localization and Orientation of Spin Probes within Membranes

The precise location and orientation of spin probes like 16-Doxyl-stearic acid methyl ester within a lipid bilayer are crucial for the accurate interpretation of ESR data regarding membrane structure and dynamics. The position of the doxyl group along the stearic acid chain provides depth-resolved information.

Depth Profiling of Doxyl Moiety within Bilayer Hydrophobic Core

The doxyl group of 16-Doxyl-stearic acid methyl ester is located at the 16th carbon position of the stearic acid chain, placing it deep within the hydrophobic core of the lipid bilayer, near the terminal methyl groups of the lipid acyl chains. nih.gov This strategic placement allows it to report on the properties of the central region of the membrane. nih.govnih.gov

Molecular dynamics simulations and experimental studies have confirmed this positioning. researchgate.net For instance, in a hydrated stearic acid bilayer, 16-SASL (the free acid form) positions its doxyl ring at the lipid-lipid interface in the center of the bilayer. researchgate.net The distribution of the doxyl group is not a single fixed point but rather a profile, reflecting the high degree of mobility and structural heterogeneity in liquid-crystalline membranes. nih.gov

Paramagnetic relaxation enhancement studies using 1H and 13C magic angle spinning NMR on membranes containing doxyl-labeled phospholipids, including a 16-doxyl analogue, have shown that the spin label is broadly distributed, with a maximum probability at the approximate chain position of the probe. nih.gov This broad distribution is a consequence of the rapid trans-gauche isomerization of the lipid acyl chains in the fluid phase. nih.gov

Membrane Polarity and Hydration Status at Specific Depths

The spectral parameters of doxyl spin probes, particularly the isotropic nitrogen hyperfine coupling constant (ao) and the g-factor, are sensitive to the polarity of the local environment. nih.govnih.gov This sensitivity allows for the determination of the polarity and hydration profiles across the lipid bilayer.

Studies using a series of doxyl-labeled stearic acids at different positions have revealed a polarity gradient across the membrane. nih.govnih.gov The environment becomes progressively less polar from the headgroup region towards the center of the bilayer. nih.gov The 16-doxyl moiety of 16-Doxyl-stearic acid methyl ester resides in the most non-polar region of the membrane. nih.gov

The polarity profile is primarily a reflection of the extent of water penetration into the membrane. nih.gov High-field EPR studies have demonstrated that the shifts in the g-tensor of doxyl spin labels are particularly sensitive to hydrogen bonding with water molecules. nih.gov Electron spin-echo envelope modulation (ESEEM) spectroscopy has also been used to directly detect the penetration of water (as D2O) into the bilayer. These studies show a sigmoidal decrease in water concentration from the surface to the center of the membrane. mpg.de

The hyperfine coupling constant (Azz) and the g-factor (gxx) of doxyl spin labels can be used to quantify the local polarity. For example, in dimyristoyl phosphatidylcholine membranes, the polarity, as reported by these parameters, decreases significantly as the doxyl label is moved from the upper part of the acyl chain towards the center. nih.gov

Table 2: Representative EPR Parameters Reflecting Polarity at Different Membrane Depths

| Spin Label Position | Approximate Environment | Typical Ao (Gauss) |

|---|---|---|

| 5-Doxyl | Near headgroups (more polar) | ~15.5 |

| 12-Doxyl | Mid-chain (intermediate polarity) | ~14.8 |

| 16-Doxyl | Deep core (least polar) | ~14.2 |

Note: These are representative values and can vary with lipid composition and temperature.

The analysis of these parameters for 16-Doxyl-stearic acid methyl ester confirms its location in a highly hydrophobic and dehydrated environment at the center of the lipid bilayer, making it an excellent probe for studying the properties of this specific membrane region.

V. Interactions with Biomolecules and Supramolecular Assemblies

Protein Binding and Conformational Dynamics Studies

The interaction of fatty acids and their esters with proteins is a fundamental biological process. 16-Doxyl-stearic acid methyl ester serves as a mimic for natural long-chain fatty acid esters, enabling the detailed characterization of their binding to proteins and the subsequent conformational changes.

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream, responsible for carrying a wide variety of endogenous and exogenous molecules, including fatty acids. ESR studies utilizing doxyl-labeled stearic acids and their methyl esters have been instrumental in elucidating the nature of fatty acid binding sites on these proteins.

In studies with BSA, it has been shown that 16-Doxyl-stearic acid methyl ester, along with other doxyl-stearate derivatives, binds to high-affinity sites on the protein. The ESR spectra of the bound spin label indicate that the rotational diffusion of the stearate (B1226849) chain is significantly hindered, suggesting that it is held within a hydrophobic channel of the protein. researchgate.netosti.gov Interestingly, the doxyl group at the 16th position exhibits significantly more motion compared to labels at positions closer to the carboxyl group. osti.gov This increased mobility suggests that the tail of the fatty acid ester is located in a less constrained region of the binding site, or that the binding channel has a finite length, estimated to be around 11 ± 1 Å. osti.gov

Comparative studies between doxyl-stearic acids and their methyl esters have revealed differences in their binding dynamics. The methyl ester derivatives generally show faster rotation around the long axis of the molecule within the binding site of BSA compared to the free fatty acid. osti.gov This observation has been interpreted as evidence for a double hydrogen-bonding mechanism for the carboxylate group of the fatty acid, which anchors it more rigidly than the ester group. osti.gov

The polarity of the binding environment, as sensed by the spin label, can be inferred from the isotropic hyperfine splitting constant (A₀). For 16-Doxyl-stearic acid methyl ester bound to BSA, the A₀ value is larger than for probes with the doxyl group at other positions, indicating a more polar environment at the end of the binding channel. osti.gov

Table 1: ESR Parameters for Doxyl-Stearates Bound to BSA

| Spin Label | A₀ (Gauss) | Rotational Correlation Time (τc) | Reference |

|---|---|---|---|

| 16-Doxyl-stearic acid methyl ester | Larger than other positions | Increased motion compared to other positions | osti.gov |

| Other Doxyl-stearic acid methyl esters (5-, 7-, 12-) | - | More restricted motion | osti.gov |

While direct studies focusing on protein-induced changes in membrane microenvironments using 16-Doxyl-stearic acid methyl ester are not extensively documented in the available literature, the probe's established utility in monitoring membrane fluidity provides a strong basis for its application in such investigations. The principle lies in the sensitivity of the ESR spectrum of the spin label to alterations in the local lipid packing and dynamics. When a protein interacts with or inserts into a membrane, it can perturb the surrounding lipid bilayer, leading to changes in fluidity.

16-Doxyl-stearic acid methyl ester, with its doxyl group positioned deep within the hydrophobic core of the membrane, is particularly well-suited to report on changes in this region. Any protein-induced alteration in the ordering and motion of the lipid acyl chains would be reflected in the ESR spectral parameters of the probe, such as the order parameter (S) and the rotational correlation time (τc). For instance, an increase in membrane fluidity would lead to a decrease in both S and τc, indicating a more disordered and dynamic environment. Conversely, a rigidification of the membrane would result in an increase in these parameters.

Micellar and Liposomal Systems Investigations

Micelles and liposomes are self-assembled supramolecular structures that serve as important models for biological membranes and as vehicles for drug delivery. 16-Doxyl-stearic acid methyl ester is employed as a spin probe to investigate the internal environment of these systems.

Sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant that forms micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core composed of the dodecyl chains and a hydrophilic shell of sulfate headgroups. 16-Doxyl-stearic acid methyl ester readily incorporates into SDS micelles, with its hydrophobic tail residing in the micellar core and the ester group located near the polar interface.

ESR studies of 16-Doxyl-stearic acid methyl ester in SDS micelles have been instrumental in characterizing the micellar environment. The mobility of the spin probe within the micelle provides information about the fluidity of the micellar core. It has been observed that the presence of the probe itself can influence the properties of the micelle.

In mixed micellar systems of SDS and a nonionic surfactant, the location and conformation of doxyl-stearic acid probes, including the 16-doxyl derivative, have been studied to understand the interactions between the different surfactant molecules. osti.gov

The doxyl group on the spin probe is sensitive to the polarity of its immediate surroundings. This property is exploited to study the extent of water penetration into the micellar structure. The hyperfine coupling constant (A₀) of the nitroxide radical is known to increase with the polarity of the solvent. By measuring the A₀ value of 16-Doxyl-stearic acid methyl ester within a micelle, it is possible to gauge the local polarity and, by extension, the degree of hydration at the probe's location.

A study utilizing 16-Doxyl-stearic acid methyl ester in mixed micelles of SDS and a sugar-based nonionic surfactant demonstrated that the polarity detected by the spin probe decreases as more nonionic surfactant is incorporated. csun.edu This was interpreted as the sugar groups displacing water molecules from the polar shell of the micelle. csun.edu This research also confirmed that the 16-doxyl spin probe is located in the polar shell of the SDS micelle, similar to a 5-doxyl labeled ester. csun.edu

Table 2: Application of 16-Doxyl-stearic acid methyl ester in Micellar Hydration Studies

| Micellar System | Parameter Measured | Finding | Reference |

|---|---|---|---|

| SDS/sugar-based nonionic surfactant mixed micelles | Polarity Index H(25 °C) | Decreases with increasing nonionic surfactant, indicating water expulsion from the polar shell. | csun.edu |

Polymeric micelles are formed by the self-assembly of amphiphilic block copolymers in a selective solvent. They have a core-shell structure similar to surfactant micelles but are generally more stable. These systems are of great interest for drug delivery applications. While the use of spin probes, in general, is a recognized technique for characterizing the microenvironment of polymeric micelles, specific detailed studies employing 16-Doxyl-stearic acid methyl ester are not prevalent in the reviewed literature.

However, based on its properties, 16-Doxyl-stearic acid methyl ester can be expected to be a useful probe for the nanoenvironment of polymeric micelles. By incorporating the spin probe into the hydrophobic core of the polymeric micelle, ESR spectroscopy can provide information on the fluidity and polarity of the core. This is crucial for understanding how these micelles encapsulate and release hydrophobic drugs. The motional parameters of the spin probe would reflect the viscosity and packing of the polymer chains within the micellar core.

Vi. Mechanistic Insights and Biophysical Modeling

Elucidation of Molecular Localization within Complex Biological Systems

The localization of 16-Doxyl-stearic acid methyl ester is dictated by the physicochemical properties of its stearic acid backbone and the position of the nitroxide reporter group. As a fatty acid ester, it readily partitions into nonpolar environments such as the lipid bilayers of cell membranes and liposomes. sigmaaldrich.comcaymanchem.com

The key to its function is the location of the doxyl group near the terminal methyl end of the acyl chain. This positions the spin label deep within the hydrophobic core of a lipid membrane, far from the polar headgroup region at the lipid-water interface. This localization is critical for reporting on the fluidity and molecular dynamics of the central region of the bilayer.

Research comparing stearic acid spin labels with the doxyl group at different positions demonstrates this principle. For instance, studies using both 5-doxyl-stearic acid (where the label is near the polar carboxyl group) and 16-doxyl-stearic acid (where the label is near the nonpolar terminus) show that the latter probes a much deeper, more fluid region of a membrane or micellar structure. researchgate.netresearchgate.net In studies of surfactant shells around nanoparticles, 16-doxyl-stearic acid showed limited penetration compared to probes with labels closer to the polar head, confirming its preference for the most hydrophobic domains. researchgate.net This makes it an invaluable tool for mapping the gradient of fluidity and order that exists from the membrane surface to its core.

Quantitative Analysis of Rotational and Translational Diffusion Coefficients

The ESR spectrum of 16-Doxyl-stearic acid methyl ester provides rich quantitative data on its motional dynamics, which are described by rotational and translational diffusion coefficients. These parameters reflect the local viscosity and molecular packing of the probe's environment.

Rotational Diffusion: The motion of the nitroxide label is often characterized by the rotational correlation time (τc) and the order parameter (S). The rotational correlation time describes the timescale of the probe's tumbling motion, while the order parameter quantifies the degree of motional restriction and orientational order.

Studies at cryogenic temperatures using electron spin echo (ESE) spectroscopy on 16-doxyl-stearic acid in phospholipid bilayers have provided detailed insights into its rotational dynamics. nih.gov These experiments revealed two distinct types of motion even at very low temperatures:

Fast stochastic librations: Rapid, small-angle wobbling motions with a correlation time on the nanosecond (ns) timescale. nih.gov

Slow inertial rotations: Larger-scale rotations developing on the microsecond (µs) timescale, with a calculated rate of approximately 1 kHz at temperatures around 80 K. nih.gov

These findings indicate significant motional heterogeneity within the bilayer's core, with a remarkable increase in motion observed in the bilayer interior compared to regions closer to the headgroups. nih.gov Comparative studies have shown that the order parameter (S) for 16-doxyl-stearic acid is significantly lower than for 5-doxyl-stearic acid in the same lipid system, confirming that the environment deep within the bilayer is more fluid and less ordered. researchgate.net

| Parameter | Finding | System Context | Reference |

| Rotational Motion | Fast stochastic librations (ns timescale) | POPC Lipid Bilayer (cryogenic temp.) | nih.gov |

| Rotational Motion | Slow inertial rotations (~1 kHz rate) | POPC Lipid Bilayer (cryogenic temp.) | nih.gov |

| Order Parameter (S) | Lower S-value compared to 5-DSA, indicating higher fluidity | Phospholipid Bilayer | researchgate.net |

Translational Diffusion: While ESR is more sensitive to rotational motion, information on translational (or lateral) diffusion can be inferred from spin-spin interactions at higher probe concentrations. Increased fluidity and disorder in the membrane core, as reported by 16-Doxyl-stearic acid methyl ester, facilitate faster translational diffusion compared to the more ordered regions near the membrane surface.

Theoretical and Computational Simulations of Spin Probe Behavior

To complement experimental data, theoretical and computational models are employed to simulate the behavior of 16-Doxyl-stearic acid methyl ester at an atomic level.

Molecular dynamics (MD) simulations are powerful computational techniques used to model the movement and interactions of atoms and molecules over time. drexel.edunih.gov For 16-Doxyl-stearic acid methyl ester, MD simulations can be used to predict its precise location, orientation, and conformation within a lipid bilayer.

In a typical simulation, a model of the spin probe is placed within a computer-generated lipid bilayer solvated by water molecules. By calculating the forces between all atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of the probe. These simulations consistently show that the doxyl group on the 16th carbon localizes to the center of the bilayer, the region of lowest density and greatest disorder, composed of the terminal methyl groups of the lipid acyl chains. The simulations can also detail the specific van der Waals interactions between the probe's hydrocarbon tail and the surrounding lipid tails, providing a molecular basis for the experimentally observed fluidity. nih.gov

The shape of the ESR spectrum is determined by magnetic interactions. Modeling these interactions provides quantitative information about the probe's dynamics and distribution.

Intra-Radical Interactions: These are interactions within a single spin probe molecule, primarily the anisotropic hyperfine coupling between the electron spin of the nitroxide and the nitrogen nucleus. In a rigid, ordered environment, these interactions produce a broad, asymmetric spectrum. In a fluid, disordered environment, rapid and isotropic tumbling of the probe averages these interactions, resulting in three sharp, narrow lines of nearly equal height, a spectral shape often observed for 16-Doxyl-stearic acid methyl ester at biological temperatures.

Inter-Radical Interactions: When multiple probes are in close proximity, they interact with each other through spin-spin exchange and dipolar coupling. These interactions cause a concentration-dependent broadening of the ESR spectral lines. By modeling the extent of this broadening, researchers can calculate the average distance between probes and gain insight into their lateral distribution and potential for aggregation within the membrane.

Zero-order models are simplified physical frameworks used to interpret ESR spectra and extract key parameters like rotational correlation times and order parameters. For a spin probe in a membrane, a common approach is the "wobbling-in-a-cone" model, where the probe's long axis is assumed to wobble rapidly within a cone of a certain angle, while the entire molecule rotates more slowly.

For 16-Doxyl-stearic acid methyl ester, the experimental ESR spectrum is often so isotropic that it can be approximated by a very simple zero-order model: that of a small molecule undergoing rapid, isotropic tumbling in a low-viscosity fluid. This simple model correlates perfectly with the physical picture derived from both experimental data and MD simulations: the probe resides in the highly disordered, fluid-like core of the membrane. researchgate.netnih.gov The success of this simple model for 16-doxyl probes contrasts sharply with the complex, anisotropic spectra from probes like 5-doxyl-stearic acid, which require more sophisticated models that account for highly restricted and anisotropic motion.

Vii. Emerging Research Directions and Future Perspectives

Development of Novel Spin Labeling Strategies

While traditionally used to report on membrane fluidity, new strategies are being developed to enhance the informational output from 16-Doxyl-stearic acid methyl ester and its non-esterified counterpart, 16-doxyl-stearic acid (16-DSA). chemimpex.com A key area of development is the use of multiple spin probes simultaneously. For instance, using spin labels like 5-doxyl stearic acid, which probes the membrane near the polar headgroup region, in conjunction with 16-DSA, which probes the hydrophobic core, provides a more detailed profile of membrane dynamics across the bilayer. nih.gov Molecular dynamics simulations have been crucial in understanding the precise positioning of these labels, showing that the 16-doxyl group is located deep within the hydrophobic core of the membrane. nih.gov

Future strategies aim to move beyond passive partitioning by developing methods for site-directed spin labeling. This would involve covalently attaching fatty acid spin labels to specific sites on membrane-associated proteins. Such an approach would enable the precise measurement of lipid dynamics in the immediate vicinity of a protein, offering unprecedented spatial resolution of lipid-protein interactions.

Integration with Multimodal Spectroscopic and Imaging Approaches

The combination of Electron Paramagnetic Resonance (EPR) spectroscopy with other biophysical techniques significantly amplifies the power of 16-Doxyl-stearic acid methyl ester. Correlating the dynamic data from EPR with structural or functional information from other modalities offers a more complete picture of complex biological systems.

A promising avenue is the integration of EPR with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and advanced techniques such as Pulsed Electron-Electron Double Resonance (PELDOR). sigmaaldrich.com This allows for the measurement of distances between spin labels, providing structural details on the nanoscale. Furthermore, Electron Paramagnetic Resonance Imaging (EPRI) is an emerging technique that can spatially map the distribution and dynamics of spin probes like 16-doxyl stearic acid in tissues. researchgate.net For example, EPRI has been used to track the distribution of spin-labeled liposomes through skin samples, demonstrating its potential for pharmaceutical and drug delivery research. researchgate.net

The table below summarizes some of the multimodal approaches involving doxyl stearate (B1226849) spin labels.

| Integrated Techniques | Type of Information Gained | Example Application |

| EPR & Fluorescence Microscopy | Correlates membrane dynamics with the spatial organization of membrane components. | Studying the fluidity and structure of lipid microdomains (rafts). |

| EPR & NMR Spectroscopy | Combines dynamic information from the spin label with detailed structural data of the surrounding molecules. | Characterizing lipid-protein interactions with high resolution. |

| EPRI (EPR Imaging) | Provides spatial mapping of spin probe concentration and mobility. | Tracking the penetration and distribution of drug delivery systems (e.g., liposomes) in tissues. researchgate.net |

| PELDOR/DEER | Measures nanometer-scale distances between spin labels. | Determining the spatial arrangement of fatty acids and proteins within membranes. sigmaaldrich.comresearchgate.net |

Exploration in Advanced Biological Models for Mechanistic Understanding

To better translate in vitro findings to complex physiological conditions, researchers are increasingly using 16-Doxyl-stearic acid methyl ester in advanced biological models. sigmaaldrich.comnih.gov These include three-dimensional (3D) cell cultures like spheroids and organoids, which more accurately replicate the microenvironment of native tissues, including cell-cell interactions, nutrient gradients, and hypoxic regions. sigmaaldrich.comnih.govnih.gov

By incorporating spin labels into these 3D models, scientists can investigate how membrane properties are regulated in a tissue-like context and altered during disease progression. nih.gov For example, studying membrane fluidity in multicellular tumor spheroids can provide crucial insights into cancer biology and the development of drug resistance. Patient-derived organoids, which can be grown from tumor cells, offer a platform for testing drug sensitivity and personalizing therapies. nih.gov These models allow for the investigation of how the complex 3D architecture and chemical gradients within a tumor affect membrane dynamics and, consequently, treatment efficacy. nih.gov

Contributions to Fundamental Biophysical and Biochemical Principles

The continued application of 16-Doxyl-stearic acid methyl ester and related spin probes in these advanced research areas is set to deepen our understanding of fundamental biophysical and biochemical principles. chemimpex.com These studies provide critical data for refining models of membrane structure and function.

Research using these probes helps to elucidate the roles of lipid diversity, the nature of lipid-protein interactions, and the mechanisms of membrane-associated signaling. chemimpex.comnih.gov For instance, by measuring how membrane fluidity changes in response to various stimuli or in different cellular compartments, 16-Doxyl-stearic acid methyl ester provides key information for understanding how cells maintain membrane homeostasis—a process vital for membrane trafficking, cell fusion, and regulating the function of membrane proteins. chemimpex.com Unexpectedly, studies with 16-doxyl stearic acid have revealed previously undetected phase transitions in membranes, allowing for molecular movements to be mapped with very high resolution. pubcompare.ai This has fundamentally advanced the understanding of lipid membrane microenvironments. pubcompare.ai The synergy between experimental data from spin-labeling studies and computational methods like molecular dynamics simulations will be crucial for advancing our fundamental knowledge of biological membranes. nih.govnih.gov

Q & A

What is the role of 16-Doxyl-stearic acid methyl ester in studying membrane dynamics using EPR spectroscopy?

Answer:

16-Doxyl-stearic acid methyl ester is a spin-label probe that incorporates into lipid bilayers, enabling the study of membrane fluidity and organization via electron paramagnetic resonance (EPR). The doxyl group (a stable nitroxide radical) at the 16th carbon position allows deep insertion into the hydrophobic core of membranes, making it ideal for probing acyl chain mobility and phase transitions. This positional specificity distinguishes it from shorter-chain doxyl derivatives (e.g., 5-Doxyl), which report on more superficial membrane regions .

How is 16-Doxyl-stearic acid methyl ester synthesized from stearic acid?

Answer:

The synthesis involves two steps:

Esterification : Stearic acid reacts with methanol under acid catalysis (e.g., methanolic HCl or H₂SO₄) to form stearic acid methyl ester via transesterification .

Doxyl group introduction : A nitroxide radical is introduced at the 16th carbon through selective oxidation or substitution reactions. Purification via column chromatography or recrystallization ensures product integrity. GC/MS or NMR validates purity .

How can researchers resolve contradictory EPR data when using 16-Doxyl-stearic acid methyl ester in heterogeneous membrane systems?

Answer:

Contradictions often arise from uneven probe distribution or competing interactions (e.g., protein vs. lipid binding). To resolve discrepancies:

- Use complementary spin labels (e.g., 5-Doxyl for shallow regions) to map membrane heterogeneity .

- Validate with fluorescence quenching or differential scanning calorimetry (DSC) to correlate phase behavior with EPR data .

- Optimize sample preparation (e.g., sonication, temperature cycling) to ensure homogeneous dispersion .

What methodological considerations are critical when incorporating 16-Doxyl-stearic acid methyl ester into lipid vesicles for EPR studies?

Answer:

Key considerations include:

- Co-solubilization : Mix the probe with lipids during vesicle formation (e.g., thin-film hydration) to ensure uniform incorporation .

- Probe-to-lipid ratio : Maintain ≤ 1:100 molar ratio to avoid spin-spin interactions that distort EPR signals .

- Post-preparation validation : Centrifuge samples to remove unincorporated probes; analyze supernatants via GC/MS .

What analytical techniques are commonly paired with EPR when using 16-Doxyl-stearic acid methyl ester to study lipid-protein interactions?

Answer:

- Chromatography (GC/MS or HPLC) : Verify probe purity and quantify incorporation efficiency .

- Fluorescence spectroscopy : Monitor competitive binding using fluorescent lipid analogs .

- DSC : Correlate membrane phase transitions with EPR-derived fluidity metrics .

How does the positioning of the doxyl group in 16-Doxyl-stearic acid methyl ester influence its utility in membrane studies compared to other derivatives?

Answer:

The 16th carbon position situates the probe deep within the bilayer’s acyl chain region, reporting on hydrophobic core dynamics . In contrast:

- 5-Doxyl probes assess interfacial regions near lipid headgroups.

- TEMPO-based probes are water-soluble and report on aqueous phases.

Combining these probes enables layered membrane analysis, resolving depth-dependent changes in fluidity or oxygen permeability .

What are the standard protocols for validating the incorporation efficiency of 16-Doxyl-stearic acid methyl ester in model lipid membranes?

Answer:

- EPR spectral analysis : Anisotropic motion in EPR spectra confirms successful membrane integration .

- Centrifugation assay : Pellet vesicles and analyze supernatants via GC/MS to quantify unbound probes .

- Fluorescence correlation spectroscopy (FCS) : Track probe mobility in real-time .

In comparative studies, how does 16-Doxyl-stearic acid methyl ester’s performance differ from TEMPO-based probes in oxygen permeability assays?

Answer:

- 16-Doxyl : Lipophilic, membrane-embedded probes measure oxygen diffusion within the hydrophobic core.

- TEMPO : Polar, water-soluble probes report on aqueous-phase oxygen.

Calibration with membrane-specific standards (e.g., cholesterol) is critical to avoid misinterpretation due to partitioning artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.